1-(2-Fluorpyridin-4-yl)piperidin-3-amin

Übersicht

Beschreibung

“1-(2-Fluoropyridin-4-yl)piperidin-3-amine” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Wissenschaftliche Forschungsanwendungen

Drug Design and Development

1-(2-Fluorpyridin-4-yl)piperidin-3-amin: ist ein wertvolles Zwischenprodukt in der medizinischen Chemie. Seine Struktur ist aufgrund des Vorhandenseins sowohl eines Piperidinrings, der für seine Häufigkeit in Pharmazeutika bekannt ist, als auch eines Fluorpyridin-Moleküls, das die Bioverfügbarkeit und metabolische Stabilität potenzieller Medikamente verbessern kann, zur Bindung an verschiedene biologische Ziele geeignet . Diese Verbindung könnte zur Entwicklung neuer therapeutischer Wirkstoffe verwendet werden, insbesondere im Bereich der Erkrankungen des zentralen Nervensystems und von Herz-Kreislauf-Erkrankungen, in denen Piperidinderivate häufig eingesetzt werden .

Biological Activity Profiling

Die strukturellen Merkmale der Verbindung lassen vermuten, dass sie mit einer Reihe von Enzymen und Rezeptoren interagieren kann. Forscher können This compound verwenden, um Analoga und Derivate zu synthetisieren, die dann auf ihre biologische Aktivität hin untersucht werden können. Dieser Prozess hilft bei der Identifizierung neuer Leitstrukturen für die Medikamentenentwicklung .

Pharmacokinetic Optimization

Die Integration von Fluoratomen in Pharmazeutika kann ihre pharmakokinetischen Eigenschaften erheblich verändern. Die Fluorpyridingruppe in This compound kann genutzt werden, um die Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) neuer Medikamentenkandidaten zu verbessern, was möglicherweise zu Verbindungen mit besserer Bioverfügbarkeit nach oraler Verabreichung und längerer Halbwertszeit führt .

Agrochemical Research

Neben Pharmazeutika sind die strukturellen Motive dieser Verbindung auch bei der Gestaltung von Agrochemikalien relevant. Der Piperidinring findet sich in Verbindungen mit herbiziden und insektiziden Eigenschaften wieder. Daher könnte This compound als Ausgangspunkt für die Entwicklung neuer Agrochemikalien dienen .

Material Science

Fluorierte organische Verbindungen sind in der Materialwissenschaft für die Entwicklung von Hochleistungspolymeren und Elektronik von Bedeutung. Das Fluorpyridinsegment von This compound könnte bei der Synthese neuer Materialien mit verbesserter thermischer Stabilität und elektronischen Eigenschaften eingesetzt werden .

Chemical Biology Probes

Die Verbindung kann verwendet werden, um chemische Sonden für die biologische Forschung zu erstellen. Durch Anbringen von Fluoreszenzmarkierungen oder anderen Reportergruppen an This compound können Forscher die Interaktion der Verbindung oder ihrer Derivate mit biologischen Molekülen verfolgen, was Einblicke in zelluläre Prozesse und molekulare Pfade liefert .

Wirkmechanismus

Target of Action

1-(2-Fluoropyridin-4-yl)piperidin-3-amine is a derivative of piperidine . Piperidine derivatives are known to have a wide range of targets, depending on their specific structure . .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways . For instance, some piperidine derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .

Biochemical Pathways

Piperidine derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

Environmental factors such as ph, temperature, and the presence of other molecules can often influence the action of a compound .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(2-Fluoropyridin-4-yl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate growth and survival . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is essential for cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, 1-(2-Fluoropyridin-4-yl)piperidin-3-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit protein kinase B (PKB) by competing with ATP for binding to the kinase’s active site . This inhibition can lead to downstream effects on various cellular processes, including gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of target enzymes and persistent changes in cellular functions.

Dosage Effects in Animal Models

In animal models, the effects of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine vary with different dosages. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These effects include alterations in normal cellular functions and potential damage to tissues and organs.

Metabolic Pathways

1-(2-Fluoropyridin-4-yl)piperidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound may undergo biotransformation, leading to the formation of metabolites that can have different biological activities . These metabolic pathways are crucial for understanding the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect metabolic processes.

Eigenschaften

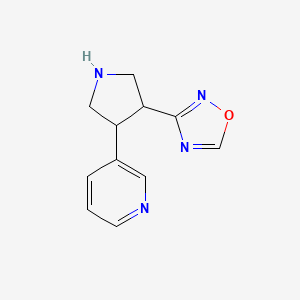

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-10-6-9(3-4-13-10)14-5-1-2-8(12)7-14/h3-4,6,8H,1-2,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGPILPKYKLFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

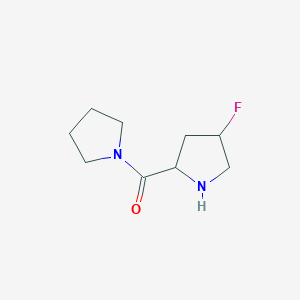

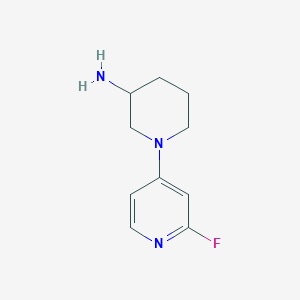

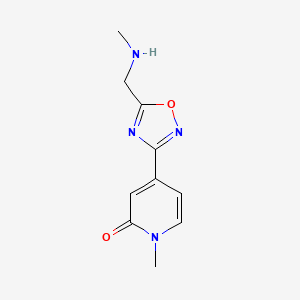

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

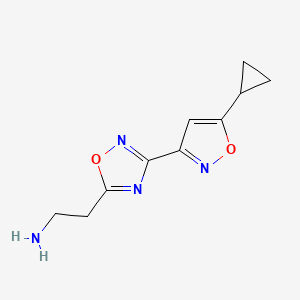

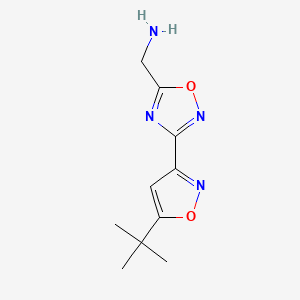

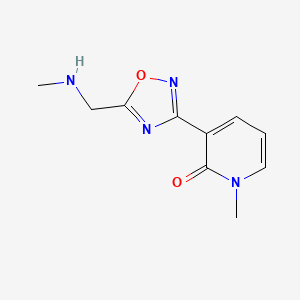

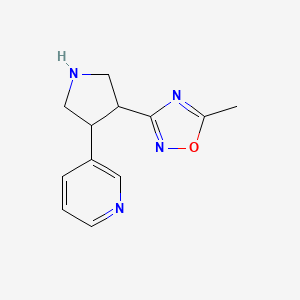

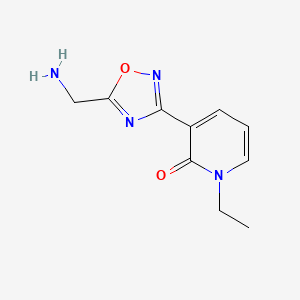

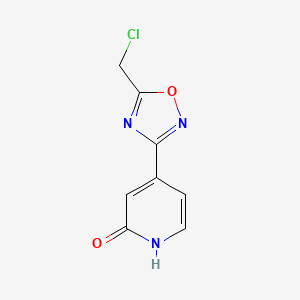

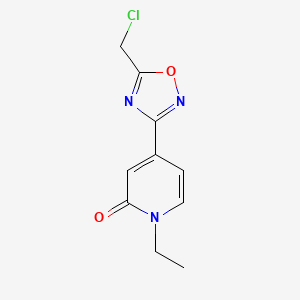

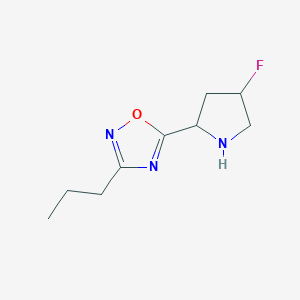

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)

![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)